molecular formula C17H14FN3O2S B5707631 N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No. B5707631
M. Wt: 343.4 g/mol
InChI Key: DDXCXHQCFSLMFR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, also known as FMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMQ is a quinazoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been reported to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. Additionally, N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been found to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models of disease, including arthritis, colitis, and neuroinflammation. N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been reported to inhibit angiogenesis and metastasis in cancer models. Moreover, N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been found to exhibit low toxicity and high bioavailability, making it a promising candidate for drug development. However, N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans remain to be determined.

Future Directions

There are several future directions for N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide research. One area of interest is the development of N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of focus is the investigation of N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide's potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Moreover, N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide's neuroprotective effects warrant further investigation for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, the development of novel N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide derivatives with improved solubility and pharmacokinetics is an area of ongoing research.
Conclusion
In conclusion, N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has several advantages for lab experiments, including stability, low toxicity, and high bioavailability. However, its poor solubility and limited clinical data are potential limitations. Future research on N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide's therapeutic potential in various diseases and the development of novel derivatives may lead to the discovery of new treatments for these conditions.

Synthesis Methods

N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide can be synthesized through a multi-step process involving the condensation of 4-fluoroaniline and 2-mercaptoacetamide, followed by the cyclization reaction with 3-methyl-4-oxo-3,4-dihydroquinazoline-2-thiol. The final product is obtained through purification and isolation techniques. The synthesis of N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been optimized to achieve high yield and purity.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-21-16(23)13-4-2-3-5-14(13)20-17(21)24-10-15(22)19-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXCXHQCFSLMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

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